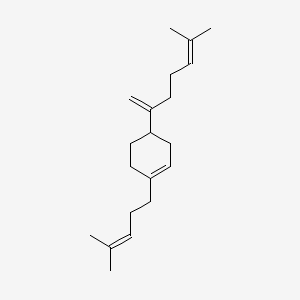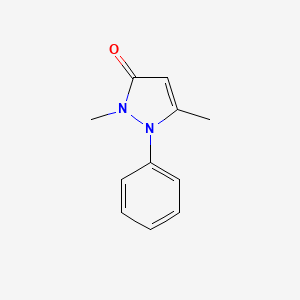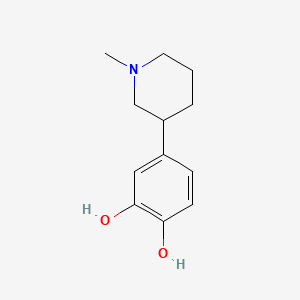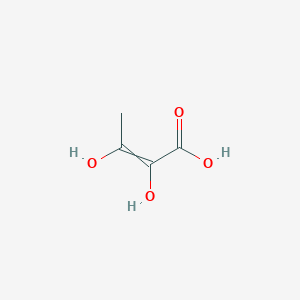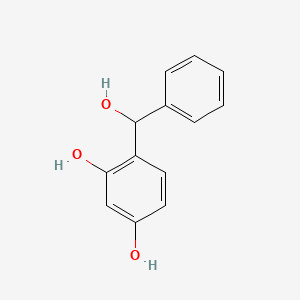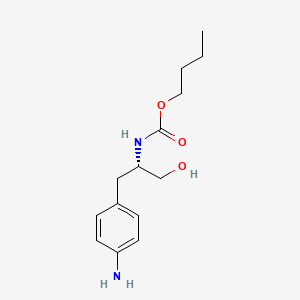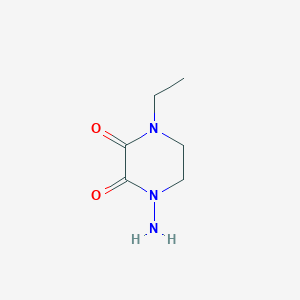
1-Amino-4-ethylpiperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-ethylpiperazine-2,3-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the fourth position, along with two ketone groups at the second and third positions.
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylpiperazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. Microwave irradiation has been employed to enhance reaction rates and yields. For instance, condensation of iminodiacetic acid with various amines under microwave irradiation produces piperazine-2,6-dione derivatives .
化学反応の分析
Types of Reactions: 1-Amino-4-ethylpiperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the ketone groups.
Substitution: Substituted derivatives with various functional groups replacing the amino or ethyl groups.
科学的研究の応用
1-Amino-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Medicine: Piperazine derivatives are often explored for their pharmaceutical potential, and this compound is no exception.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-Amino-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
類似化合物との比較
N-Ethylpiperazine-2,3-dione: This compound is structurally similar but lacks the amino group at the first position.
Piperazine-2,6-dione: Another related compound with different substitution patterns on the piperazine ring.
Uniqueness: 1-Amino-4-ethylpiperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethyl group, along with two ketone groups, makes it a versatile compound for various applications.
特性
CAS番号 |
71999-56-9 |
|---|---|
分子式 |
C6H11N3O2 |
分子量 |
157.17 g/mol |
IUPAC名 |
1-amino-4-ethylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H11N3O2/c1-2-8-3-4-9(7)6(11)5(8)10/h2-4,7H2,1H3 |
InChIキー |
YQSSQGXGOQKFBJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(C(=O)C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


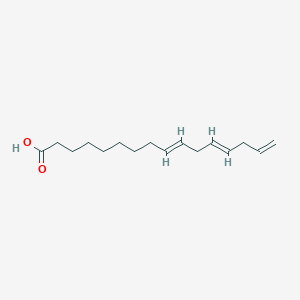
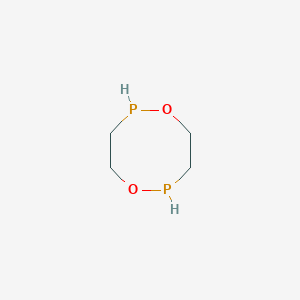
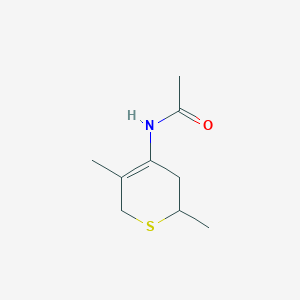

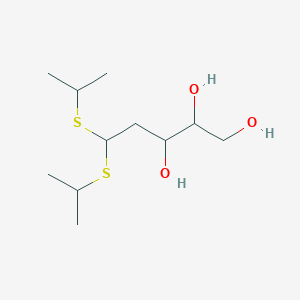
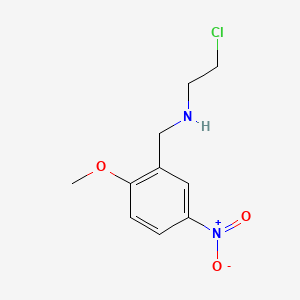
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
